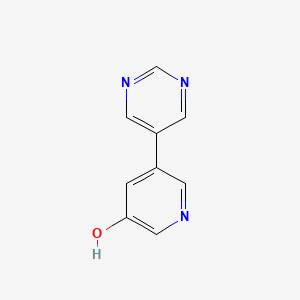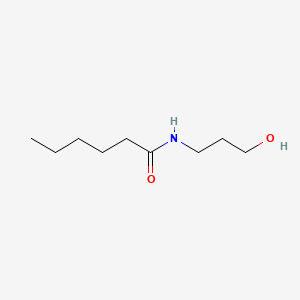
n-(3-Hydroxypropyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Hydroxypropyl)hexanamide: is an organic compound with the molecular formula C9H19NO2 It is a derivative of hexanamide, where a hydroxypropyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to prepare n-(3-Hydroxypropyl)hexanamide involves the reaction of hexanoic acid with 3-amino-1-propanol. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Hydroxyalkylation: Another method involves the hydroxyalkylation of hexanamide with 3-chloropropanol in the presence of a base like sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(3-Hydroxypropyl)hexanamide can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming n-(3-Oxopropyl)hexanamide.
Reduction: The compound can be reduced to form n-(3-Hydroxypropyl)hexylamine, where the amide bond is reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: n-(3-Oxopropyl)hexanamide.
Reduction: n-(3-Hydroxypropyl)hexylamine.
Substitution: n-(3-Chloropropyl)hexanamide.
Applications De Recherche Scientifique
Chemistry:
Catalysis: n-(3-Hydroxypropyl)hexanamide can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology:
Bioconjugation: The hydroxy group allows for the conjugation of this compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s amide bond is a common motif in pharmaceuticals, making it a potential candidate for drug development and synthesis.
Industry:
Polymer Science: this compound can be incorporated into polymer chains to modify their physical properties, such as flexibility and hydrophilicity.
Mécanisme D'action
The mechanism by which n-(3-Hydroxypropyl)hexanamide exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating catalytic reactions. In biological systems, it can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
n-(2-Hydroxyethyl)hexanamide: Similar structure but with a shorter hydroxyalkyl chain.
n-(3-Hydroxypropyl)octanamide: Similar structure but with a longer alkyl chain.
n-(3-Hydroxypropyl)benzamide: Similar structure but with an aromatic ring instead of an alkyl chain.
Uniqueness: n-(3-Hydroxypropyl)hexanamide is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its solubility, reactivity, and interaction with other molecules, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
23054-67-3 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
N-(3-hydroxypropyl)hexanamide |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-6-9(12)10-7-5-8-11/h11H,2-8H2,1H3,(H,10,12) |
Clé InChI |
VGINVIDRIAPMME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



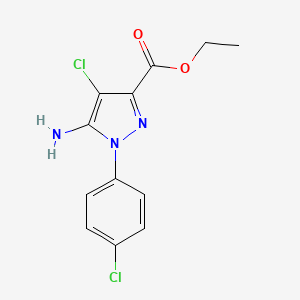

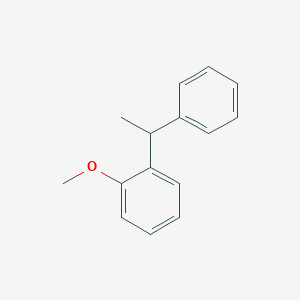

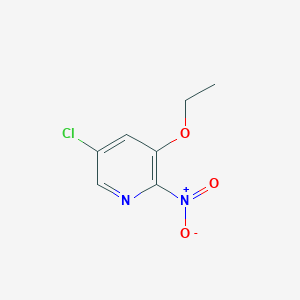



![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)


![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
